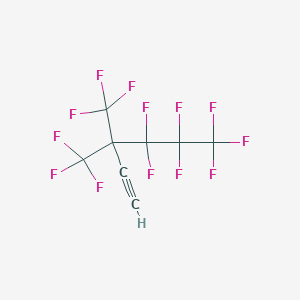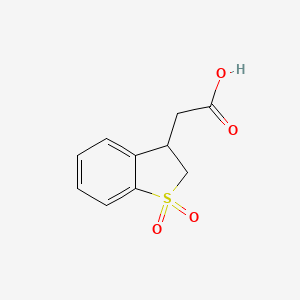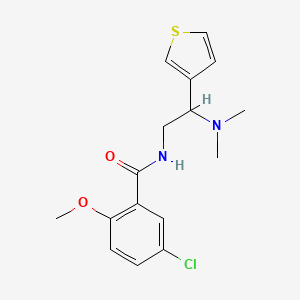
2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O4 . It is also known by other names such as 4-hydroxymethyl phenoxyacetic acid, 2-4-hydroxymethyl phenoxy acetic acid, and hmp linker . It is used as a linkage agent in solid-phase peptide synthesis according to the “FMOC-polyamide” technique .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of NaOH in water, with the mixture stirred at room temperature overnight . Another method involves the use of nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOCC1=CC=C(OCC(O)=O)C=C1 . The InChI Key for this compound is VUCNQOPCYRJCGQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a crystalline powder with a melting point of 107°C to 112°C . It has a molecular weight of 182.18 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization of Compounds
Synthesis and Antioxidant Activities : A study on the synthesis and characterization of transition metal complexes with novel Schiff base ligands, including derivatives of amino acids, revealed applications in synthesizing compounds with significant antioxidant properties. These compounds exhibit selective inhibitory activity against xanthine oxidase, suggesting potential applications in managing conditions like gout through the modulation of oxidative stress (Ikram et al., 2015).
Production of Phenylacetic Acid Derivatives : Research involving the fungus Curvularia lunata identified the production of phenylacetic acid derivatives with potential bioactive properties. Although these specific derivatives lacked antimicrobial and antioxidant activities, the methodology and findings contribute to the broader understanding of natural product synthesis and the potential for discovering novel compounds (Varma et al., 2006).
Protective Groups in Organic Synthesis
Development of New Protecting Groups : The (2-nitrophenyl)acetyl group has been identified as a selectively removable hydroxyl protecting group, which offers stability under various conditions and compatibility with other protecting groups. This development has implications for the synthesis of complex organic molecules, providing a tool for chemists to manage functional group reactivity in multi-step syntheses (Daragics & Fügedi, 2010).
Material Science and Catalysis
Triorganotin(IV) Complexes : Research into triorganotin(IV) derivatives of amino acetic acids highlights applications in materials science, particularly in the synthesis and characterization of polymers and organometallic compounds. These studies contribute to our understanding of the structural and electronic properties of tin-based materials, which have potential applications in catalysis and polymer chemistry (Baul et al., 2002).
Biocatalysis and Green Chemistry
Biocatalysis for Synthesis of Antioxidants : The enzyme p-hydroxyphenylacetate 3-hydroxylase has been employed as a biocatalyst for synthesizing trihydroxyphenolic acids, strong antioxidants with potential medicinal applications. This approach demonstrates the power of biocatalysis in producing high-value chemical products from simpler substrates, aligning with the principles of green chemistry by utilizing enzymatic reactions that often require milder conditions and produce fewer byproducts (Dhammaraj et al., 2015).
Safety and Hazards
“2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use protective gloves/protective clothing/eye protection/face protection when handling this compound .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes . For instance, they have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and the temperature . .
Analyse Biochimique
Biochemical Properties
2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid, due to its structure, could potentially interact with various enzymes, proteins, and other biomolecules. The hydroxymethyl group might be involved in hydrogen bonding with biomolecules, influencing their structure and function. The acetic acid moiety could participate in reactions involving carboxylic acid groups .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It could potentially affect cell function by interacting with cellular receptors or enzymes, altering their activity.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its hydroxymethyl group might participate in hydrogen bonding, influencing the structure and function of target molecules .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have temporal effects in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have been shown to have dosage-dependent effects, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially be involved in pathways that metabolize similar compounds, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)-3-methylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4,11H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFLRCXABZLGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2937520.png)

![1-[(Tert-butoxy)carbonyl]-3-[(1-phenylethyl)amino]azetidine-3-carboxylic acid](/img/structure/B2937522.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)

![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2937526.png)
![3-Benzyl-5-(5-chloro-2-methylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2937528.png)


![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2937531.png)



![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)